molecular formula C14H22N2O2 B7854475 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol CAS No. 67514-08-3

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol

Cat. No.: B7854475
CAS No.: 67514-08-3
M. Wt: 250.34 g/mol
InChI Key: DGSWVEFXJNJPNK-UHFFFAOYSA-N
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Description

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is a chemical compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol typically involves the reaction of 1-(3-methoxyphenyl)piperazine with an appropriate alkylating agent. One common method includes the addition reaction of 1-(3-methoxyphenyl)piperazine with oxetane, catalyzed by ytterbium triflate (Yb(OTf)3) in acetonitrile. The reaction yields the key intermediate, which is then purified by recrystallization from optimized solvents .

Industrial Production Methods

For large-scale production, the intermediate this compound can be directly cast for subsequent reactions without further purification, enhancing the overall yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial pressure . The compound can also cross the blood-brain barrier and activate certain receptors, contributing to its central antihypertensive activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its ability to act as an α-blocker and cross the blood-brain barrier sets it apart from other similar compounds.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-18-14-5-2-4-13(12-14)16-9-7-15(8-10-16)6-3-11-17/h2,4-5,12,17H,3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSWVEFXJNJPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273813
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67514-08-3
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67514-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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